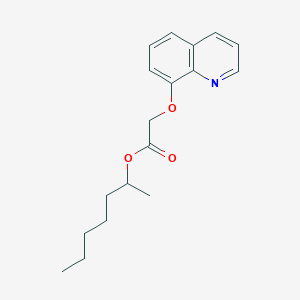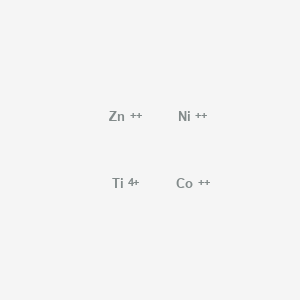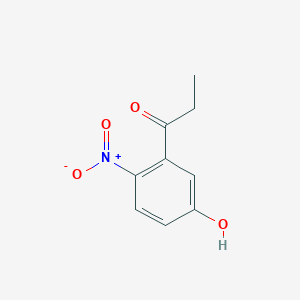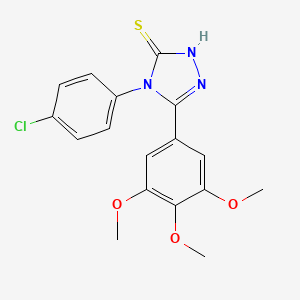
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and an ethoxypropan-2-yl group attached to the nitrogen atom of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5th position.
Nitration: The brominated aniline is then nitrated to introduce a nitro group at the 2nd position.
Alkylation: The final step involves the alkylation of the nitrogen atom with ®-1-ethoxypropan-2-yl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield. Additionally, the alkylation step may be carried out using more efficient catalysts and solvents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The ethoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-bromo-N-(1-ethoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学研究应用
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of aniline derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electron-withdrawing properties, affecting its binding affinity and specificity. The bromine atom and the ethoxypropan-2-yl group can also play roles in determining the compound’s overall pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
5-bromo-2-nitroaniline: Lacks the ethoxypropan-2-yl group, making it less lipophilic.
N-(1-ethoxypropan-2-yl)-2-nitroaniline: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-bromo-N-(1-ethoxypropan-2-yl)aniline: Lacks the nitro group, which can significantly alter its electronic properties.
Uniqueness
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic, steric, and lipophilic properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
属性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
InChI 键 |
SKHPMAQVLCIJNY-MRVPVSSYSA-N |
手性 SMILES |
CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
规范 SMILES |
CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)





![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)


